WSB1 Degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

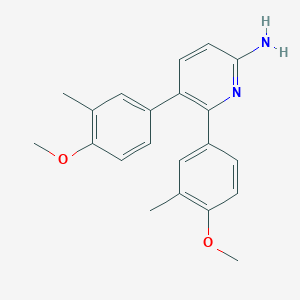

IUPAC Name |

5,6-bis(4-methoxy-3-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-13-11-15(5-8-18(13)24-3)17-7-10-20(22)23-21(17)16-6-9-19(25-4)14(2)12-16/h5-12H,1-4H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHCLHXXUVPUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C3=CC(=C(C=C3)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Oncogenic Role of WSB1 E3 Ligase in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat and SOCS box-containing protein 1 (WSB1) is an E3 ubiquitin ligase that has emerged as a critical player in cancer progression. As a substrate recognition component of the Elongin B/C-Cullin 5-SOCS box (ECS) E3 ubiquitin ligase complex, WSB1 mediates the ubiquitination and subsequent proteasomal degradation of its target proteins.[1] Dysregulation of WSB1 has been implicated in the tumorigenesis of various cancers, including pancreatic, lung, breast, and osteosarcoma, by promoting cell proliferation, metastasis, and chemoresistance.[1][2][3] This technical guide provides an in-depth overview of the function of WSB1 in cancer, focusing on its core signaling pathways, quantitative data from key studies, and detailed experimental methodologies.

Core Signaling Pathways Involving WSB1 in Cancer

WSB1 exerts its oncogenic functions by targeting several key tumor-suppressor proteins for degradation. The most well-characterized signaling axis involves the von Hippel-Lindau (pVHL) tumor suppressor and the hypoxia-inducible factor 1-alpha (HIF-1α).

The WSB1-pVHL-HIF-1α Axis

Under normoxic conditions, pVHL, as part of an E3 ligase complex, targets the alpha subunit of HIF-1 for ubiquitination and degradation. However, in many cancers, HIF-1α is stabilized even in the presence of oxygen, promoting angiogenesis, metabolic reprogramming, and metastasis.[4] WSB1 has been identified as a crucial negative regulator of pVHL.[1] WSB1 directly interacts with pVHL, mediating its ubiquitination and proteasomal degradation.[1] This action of WSB1 leads to the stabilization of HIF-1α under both normoxic and hypoxic conditions.[4] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of its target genes, which are involved in tumor progression, including invasion and metastasis.[1][4] Furthermore, HIF-1 can transcriptionally upregulate WSB1, creating a positive feedback loop that further enhances HIF-1α activity and promotes cancer aggressiveness.[1][3]

Caption: The WSB1-pVHL-HIF-1α signaling pathway in cancer.

WSB1 and the DNA Damage Response: Targeting ATM

Oncogene-induced senescence (OIS) is a critical barrier to tumorigenesis, often triggered by the DNA damage response (DDR). The ataxia-telangiectasia mutated (ATM) kinase is a central component of the DDR. Recent studies have shown that WSB1 can overcome OIS by targeting ATM for ubiquitination and degradation.[5][6] This degradation of ATM blunts the DDR, allowing cells to bypass senescence and continue to proliferate, ultimately contributing to cellular transformation and tumor development.[5]

Caption: WSB1 promotes tumorigenesis by targeting ATM for degradation.

Other Key Substrates of WSB1 in Cancer

-

Homeodomain-interacting protein kinase 2 (HIPK2): WSB1 mediates the ubiquitination and degradation of HIPK2, a kinase that can phosphorylate and activate the tumor suppressor p53. By degrading HIPK2, WSB1 can suppress p53-mediated apoptosis, thereby promoting cancer cell survival and chemoresistance.[3]

-

Rho GDP dissociation inhibitor 2 (RhoGDI2): In osteosarcoma, hypoxia-induced WSB1 targets RhoGDI2 for degradation. The downregulation of RhoGDI2, a negative regulator of Rho GTPases, leads to increased cancer cell motility and metastasis.

-

Type 2 Iodothyronine Deiodinase (DIO2): In colorectal cancer, WSB1-mediated ubiquitination and degradation of DIO2 has been shown to block thyroid hormone signaling, which in turn promotes cancer stemness and metastasis.

Quantitative Data on WSB1 Function in Cancer

The following tables summarize key quantitative findings from studies investigating the role of WSB1 in various cancers.

Table 1: Correlation of WSB1 Expression with Clinical Outcomes

| Cancer Type | Patient Cohort | Finding | p-value | Reference |

| Breast Cancer (ER-) | N/A | High WSB1 expression associated with lower metastasis-free survival. | 0.003 | [7] |

| Breast Cancer (PR-) | N/A | High WSB1 expression associated with lower metastasis-free survival. | 0.019 | [7] |

| Colon Cancer | N/A | High WSB1 expression associated with lower metastasis-free survival. | 0.0455 | [7] |

| Lung Adenocarcinoma | 56 patients | High WSB1 expression correlates with poor prognosis. | N/A | [7] |

| Melanoma | 83 patients | WSB1 level is significantly higher in metastatic tissues than in primary tissues. | < 0.0001 | [7] |

| Prostate Cancer | 171 patients | WSB1 level is significantly higher in metastatic tissues than in primary tissues. | 0.006 | [7] |

| Urinary Bladder Cancer | 37 patients | WSB1 level is significantly higher in metastatic tissues than in primary tissues. | < 0.0001 | [7] |

Table 2: Impact of WSB1 on Target Gene and Protein Expression

| Cell Line | Experimental Condition | Target | Change in Expression | Reference |

| HEK293T | WSB1 overexpression | pVHL protein | Decreased | [8] |

| HEK293T | WSB1 overexpression | HIF-1α protein | Increased | [8] |

| HEK293T | WSB1 shRNA | pVHL protein | Increased | [8] |

| HEK293T | WSB1 shRNA | HIF-1α protein | Decreased | [7] |

| HEK293T | WSB1 overexpression | VEGFA mRNA | Increased | [7] |

| HEK293T | WSB1 overexpression | ALDOC mRNA | Increased | [7] |

| HEK293T | WSB1 overexpression | CA9 mRNA | Increased | [7] |

| HEK293T | WSB1 shRNA | VEGFA mRNA | Decreased | [7] |

| HEK293T | WSB1 shRNA | ALDOC mRNA | Decreased | [7] |

| HEK293T | WSB1 shRNA | CA9 mRNA | Decreased | [7] |

| HCC cells | Hypoxia + WSB1 shRNA | HIPK2 protein | Rescued (Increased) | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of WSB1 in cancer.

Co-Immunoprecipitation (Co-IP) to Detect WSB1-Substrate Interaction

Caption: Workflow for Co-immunoprecipitation.

Protocol:

-

Cell Lysis:

-

Culture HEK293T cells co-transfected with plasmids expressing tagged WSB1 (e.g., Myc-WSB1) and its potential substrate (e.g., HA-pVHL).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysate with an antibody against the tag on WSB1 (e.g., anti-Myc antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the tags of both WSB1 and its substrate (e.g., anti-Myc and anti-HA antibodies) to detect the interaction.

-

In Vivo Ubiquitination Assay

Protocol:

-

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with plasmids expressing His-tagged ubiquitin, FLAG-tagged WSB1, and the substrate of interest (e.g., HA-pVHL).

-

24 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours to allow accumulation of ubiquitinated proteins.

-

-

Denaturing Lysis:

-

Lyse the cells in a denaturing buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0) to disrupt protein-protein interactions.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

-

Ni-NTA Pulldown:

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature to pull down His-tagged ubiquitinated proteins.

-

-

Washing and Elution:

-

Wash the beads sequentially with buffers of decreasing pH (e.g., pH 8.0, then pH 6.3) containing urea to remove non-specifically bound proteins.

-

Elute the ubiquitinated proteins with a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluate by Western blotting using an antibody against the substrate to detect its polyubiquitination.

-

Transwell Migration and Invasion Assay

Protocol:

-

Cell Preparation:

-

Culture cancer cells (e.g., osteosarcoma cells) stably overexpressing WSB1 or a control vector.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

-

Assay Setup:

-

For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Add serum-free medium to the upper chamber and medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Seed the starved cells into the upper chamber.

-

-

Incubation and Staining:

-

Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

-

Quantification:

-

Count the number of stained cells in several random fields under a microscope.

-

Alternatively, elute the crystal violet stain and measure the absorbance to quantify the relative number of migrated/invaded cells.

-

Conclusion

WSB1 E3 ligase is a multifaceted oncogenic protein that promotes cancer progression through the degradation of key tumor suppressor proteins. Its central role in activating the HIF-1α pathway and overcoming oncogene-induced senescence makes it an attractive therapeutic target. The detailed understanding of its signaling pathways and the availability of robust experimental protocols are crucial for the development of novel anti-cancer strategies aimed at inhibiting WSB1 function. Further research into the expanding list of WSB1 substrates and its role in different cancer contexts will undoubtedly provide new avenues for therapeutic intervention.

References

- 1. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. HIF1 regulates WSB-1 expression to promote hypoxia-induced chemoresistance in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

WSB1 protein structure and domains

An In-Depth Technical Guide to the WSB1 Protein: Structure, Domains, and Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat and SOCS box-containing protein 1 (WSB1) is a crucial substrate recognition component of the Elongin-Cullin-SOCS (ECS) E3 ubiquitin ligase complexes.[1][2] Structurally characterized by an N-terminal series of WD40 repeats and a C-terminal Suppressor of Cytokine Signaling (SOCS) box, WSB1 is pivotal in mediating the ubiquitination and subsequent proteasomal degradation of a diverse array of target proteins.[2][3] Its involvement spans critical cellular processes, including thyroid hormone homeostasis, the hypoxia response, and immune regulation.[4][5] Notably, WSB1 is a direct transcriptional target of Hypoxia-Inducible Factor 1 (HIF-1) and participates in a positive feedback loop by targeting the von Hippel-Lindau (VHL) tumor suppressor for degradation, thereby stabilizing HIF-1α.[5][6][7] This guide provides a comprehensive overview of the WSB1 protein, detailing its domain architecture, molecular functions, involvement in key signaling pathways, and the experimental protocols used for its characterization.

WSB1 Protein Structure and Domains

WSB1's primary structure consists of two principal functional domains: the WD40 repeat domain, which is responsible for substrate specificity, and the SOCS box, which serves as the assembly point for the ubiquitin ligase machinery.[8][9] The protein is highly conserved across species, with human and mouse WSB1 sharing 96.29% sequence similarity.[5]

Domain Architecture

The canonical structure of WSB1 features its domains arranged in a defined N-terminal to C-terminal orientation.

Caption: Linear domain structure of the WSB1 protein.

Quantitative Domain Summary

The structural and functional characteristics of WSB1's core domains are summarized below.

| Domain | Key Structural Features | Primary Function | Interacting Partners |

| WD40 Repeat Domain | Comprises approximately seven WD40 repeats, forming a seven-bladed β-propeller structure.[10] | Substrate recognition and binding.[10][11] | DIO2, HIPK2, VHL, ATM, methylated RelA.[5][9][10][11] |

| SOCS Box | A ~40 amino acid C-terminal motif containing a BC box and a Cullin box.[5] | Recruits the core E3 ubiquitin ligase complex.[5][10] | Elongin B, Elongin C, Cullin 5 (CUL5), RBX1.[1][5][12] |

Molecular Function and Signaling Pathways

WSB1 functions as an E3 ubiquitin ligase substrate-recognition subunit, primarily within a Cullin 5-based complex. This complex, often referred to as ECS(WSB1), catalyzes the covalent attachment of ubiquitin to target proteins, marking them for degradation by the 26S proteasome.

The ECS(WSB1) E3 Ubiquitin Ligase Complex

The assembly of the functional E3 ligase complex is a modular process. The SOCS box of WSB1 binds to the Elongin B/C heterodimer, which in turn recruits the scaffold protein CUL5. CUL5 is associated with the RING-box protein 1 (RBX1), which binds and activates an E2 ubiquitin-conjugating enzyme.[5][10][12] The WD40 domain of WSB1 simultaneously binds to a specific substrate, bringing it into proximity for ubiquitination.

Caption: Assembly of the ECS(WSB1) E3 ubiquitin ligase complex.

Role in Hypoxia and HIF-1α Regulation

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes that facilitate adaptation to low oxygen, including WSB1.[5][7] WSB1, in turn, contributes to a positive feedback mechanism by targeting the VHL protein for ubiquitination and degradation.[5][6] Since VHL is the E3 ligase that targets HIF-1α for degradation under normal oxygen levels, its destruction by WSB1 leads to further HIF-1α stabilization and activity.[5][13] This circuit is implicated in promoting cancer cell proliferation and chemoresistance.[6][7]

Caption: WSB1-mediated positive feedback loop in HIF-1α regulation.

Key Interaction Partners of WSB1

WSB1's function is defined by the proteins it interacts with, either as substrates or as components of the E3 ligase complex.

| Interacting Protein | Role | Cellular Process | WSB1 Domain |

| DIO2 | Substrate | Thyroid Hormone Activation | WD40 Repeats |

| VHL | Substrate | Tumor Suppressor, HIF-1α Regulation | WD40 Repeats & SOCS Box |

| HIPK2 | Substrate | Apoptosis, DNA Damage Response | WD40 Repeats |

| RhoGDI2 | Substrate | Cell Motility, Metastasis | Not specified |

| ATM | Substrate | DNA Damage Response, Senescence | WD40 Repeats (6-7) & SOCS Box |

| RelA (p65) | Substrate (methylated) | NF-κB Signaling Termination | WD40 Repeats |

| CUL5 | E3 Ligase Component | Scaffolding | SOCS Box |

| Elongin B/C | E3 Ligase Component | Adaptor Module | SOCS Box |

| RBX1 | E3 Ligase Component | RING Finger Protein | Binds CUL5 |

References:[1][5][7][9][10][11][12][14]

Experimental Protocols and Workflows

The study of WSB1's structure and function relies on a suite of established biochemical and molecular biology techniques.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

Co-IP is used to determine if two proteins interact within the cell. An antibody to a known "bait" protein (e.g., WSB1) is used to pull it out of a cell lysate, along with any associated "prey" proteins.

Protocol:

-

Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-WSB1) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to the suspected interacting prey protein.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

GST Pull-Down Assay for In Vitro Interactions

This assay confirms a direct physical interaction between two proteins using a purified, tagged bait protein.

Protocol:

-

Protein Expression: Express the "bait" protein as a fusion with Glutathione-S-Transferase (GST-WSB1) in bacteria (e.g., E. coli). Express the "prey" protein, which can be radiolabeled (e.g., with ³⁵S-methionine via in vitro transcription/translation) or untagged.[10]

-

Bait Immobilization: Incubate the lysate containing GST-WSB1 with glutathione-sepharose beads. The GST tag will bind specifically to the glutathione, immobilizing the bait protein.

-

Washing: Wash the beads to remove all other proteins from the bacterial lysate.

-

Interaction: Incubate the immobilized GST-WSB1 with the purified prey protein or a cell lysate containing the prey protein for 1-4 hours at 4°C.

-

Washing: Wash the beads extensively to remove any non-interacting prey proteins.

-

Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE, followed by autoradiography (for radiolabeled prey) or Western blotting (for untagged prey).[10]

Caption: Experimental workflow for a GST Pull-Down Assay.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of the WSB1 complex towards a specific substrate.

Protocol:

-

Reaction Mix: Prepare a reaction mixture containing E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, ubiquitin (often tagged, e.g., GST-ubiquitin), ATP, the purified substrate protein, and the purified ECS(WSB1) complex.[10]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the enzymatic cascade to proceed.[10]

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analysis: Resolve the reaction products by SDS-PAGE. The ubiquitination of the substrate is detected by Western blotting with an antibody against the substrate. A high-molecular-weight smear or ladder of bands above the unmodified substrate indicates polyubiquitination.

Conclusion

WSB1 is a multifaceted E3 ligase component with a well-defined domain structure that dictates its function. The N-terminal WD40 propeller acts as a substrate recognition module, while the C-terminal SOCS box serves as a scaffold for the assembly of a potent CUL5-based E3 ubiquitin ligase complex. Through this mechanism, WSB1 regulates the stability of key proteins involved in critical signaling pathways, most notably the cellular response to hypoxia. Its role in promoting the degradation of tumor suppressors like VHL and pro-apoptotic factors like HIPK2 positions it as a protein of significant interest in cancer biology and a potential target for therapeutic intervention. The experimental methodologies outlined herein provide a robust framework for the continued investigation of WSB1's diverse biological roles and the development of targeted inhibitors.

References

- 1. genecards.org [genecards.org]

- 2. WSB1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. WSB1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HIF1 regulates WSB-1 expression to promote hypoxia-induced chemoresistance in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Hedgehog-inducible ubiquitin ligase subunit WSB-1 modulates thyroid hormone activation and PTHrP secretion in the developing growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WSB1 overcomes oncogene-induced senescence by targeting ATM for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WSB-1 is a Hedgehog-inducible ubiquitin ligase that modulates thyroid hormone activation and PTHrP secretion in the developing growth plate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

Discovery and Synthesis of WSB1 Degrader 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of WSB1 Degrader 1, a novel small molecule designed to induce the degradation of the WD repeat and SOCS box-containing protein 1 (WSB1). WSB1 is an E3 ubiquitin ligase subunit implicated in cancer progression and metastasis, making it a compelling target for therapeutic intervention. This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound, also referred to as compound 4 in foundational studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine |

| Molecular Formula | C₂₃H₂₄N₂O₂ |

| Molecular Weight | 376.46 g/mol |

| CAS Number | 2306039-66-5 |

Table 2: In Vitro Efficacy and Biological Activity

| Assay | Cell Line | Parameter | Value |

| Anti-migration | KHOS | IC₅₀ | 39.1 µM[1] |

| Anti-migration | H460 | IC₅₀ | 24.47 µM[1] |

| WSB1 Degradation | H1299-WSB1 | Time-dependent | Observed from 2-24 hours[1] |

| WSB1 Degradation | H1299-WSB1 | Dose-dependent | Observed from 0.25-2500 nM[1] |

Table 3: In Vivo Pharmacokinetics in Rats

| Route of Administration | Dose | Tₘₐₓ | T₁/₂ | Cₘₐₓ | AUC₀₋ₜ |

| Oral (p.o.) | 100 mg/kg | Fast Absorption | Fast Clearance | Acceptable | Acceptable[1] |

| Intraperitoneal (i.p.) | 160 mg/kg | Fast Absorption | - | Acceptable | Acceptable[1] |

Signaling Pathways and Mechanism of Action

WSB1 is a crucial component of an E3 ubiquitin ligase complex that targets various proteins for proteasomal degradation. Its dysregulation has been linked to the stabilization of oncogenic proteins and the promotion of cancer cell migration and metastasis.

Caption: WSB1 Signaling Pathway and Downstream Effects.

This compound functions by binding to WSB1, leading to its degradation. This, in turn, prevents the ubiquitination and subsequent degradation of WSB1 target proteins such as RhoGDI2. The accumulation of RhoGDI2 inhibits the formation of F-actin and membrane ruffles, thereby suppressing cancer cell migration.

References

A Technical Guide to WSB1 Degrader 1: Chemical Profile, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of WSB1 Degrader 1, a potent and orally active degrader of the WD repeat and SOCS box-containing 1 (WSB1) protein. WSB1 is an E3 ubiquitin ligase substrate recognition component that has been implicated in cancer progression and metastasis, particularly under hypoxic conditions. This guide consolidates the available data on the compound's chemical properties, structure, biological activity, and the experimental protocols used for its characterization.

Chemical Properties and Structure

This compound, also identified as compound 4 in its discovery publication, is chemically named 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine.[1][2] It was identified through phenotypic screening for its ability to inhibit the migration of cancer cells overexpressing WSB1.[1]

Chemical Structure:

(Image Credit: MedChemExpress)

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine | [1] |

| Molecular Formula | C₂₁H₂₂N₂O₂ | [3][4] |

| Molecular Weight | 334.41 g/mol | [3][4] |

| CAS Number | 2306039-66-5 | [3] |

| Appearance | Powder | [3] |

| Purity | ≥98.5% (as reported by commercial suppliers) | [3] |

| Solubility | DMSO: ≥24 mg/mL (≥71.76 mM) | [3][4] |

| Storage (Solid) | -20°C for up to 3 years | [3] |

| Storage (In Solvent) | -80°C for up to 1 year | [3] |

Biological Activity and Quantitative Data

This compound induces the degradation of the WSB1 protein in a time- and dose-dependent manner and exhibits potent anti-metastatic effects in various cancer cell lines.[2] Its primary mechanism involves the targeted degradation of WSB1, leading to the stabilization of its substrate, RhoGDI2, a key negative regulator of cell motility.[1]

In Vitro Efficacy:

| Assay Type | Cell Line | Parameter | Value | Experimental Conditions | Reference |

| WSB1 Degradation | H1299-WSB1 | Dose Range | 0.25–2500 nM | 2–24 hours treatment | [2][4] |

| Anti-migration | KHOS | IC₅₀ | 39.1 µM | Not specified | [2] |

| Anti-migration | H460 | IC₅₀ | 24.47 µM | Not specified | [2] |

| Wound Healing Assay | H1299-WSB1 | Activity | Significant Inhibition | Not specified | [2] |

| Wound Healing Assay | A2780-WT | Activity | Inhibition Observed | Not specified | [2] |

| Wound Healing Assay | A2780-WSB1/KO | Activity | No Inhibition | Not specified | [2] |

In Vivo Efficacy:

| Animal Model | Dosing Regimen | Outcome | Reference |

| Rat | 100 mg/kg, oral administration, daily for 28 days | Effective inhibition of pulmonary metastasis | [2] |

Signaling Pathway and Mechanism of Action

WSB1 is an E3 ubiquitin ligase that targets several proteins, including RhoGDI2, for proteasomal degradation.[1] Under hypoxic conditions, WSB1 expression is upregulated by HIF-1α, promoting cell migration and metastasis.[5] this compound intervenes in this process by inducing the degradation of WSB1 itself. This action stabilizes RhoGDI2 levels, which in turn inhibits the formation of F-actin and membrane ruffles, ultimately suppressing cancer cell motility.[1]

Key Experimental Protocols

The following sections detail the methodologies for foundational experiments used to characterize this compound.

4.1 Western Blot for WSB1 Degradation

This protocol is used to quantify the reduction of WSB1 protein levels in cells following treatment with the degrader.

-

Cell Culture: H1299 cells stably overexpressing WSB1 (H1299-WSB1) are cultured in appropriate media.[2]

-

Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, they are treated with this compound at various concentrations (e.g., 0.25 nM to 2500 nM) for different time points (e.g., 2, 4, 8, 12, 24 hours).[2] A vehicle control (DMSO) is run in parallel.

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against WSB1 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative WSB1 protein levels.

4.2 Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capabilities of cancer cells.

-

Cell Seeding: KHOS, H460, or A2780 cells are seeded into 24-well plates and grown to form a confluent monolayer.[2]

-

Scratch Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

-

Washing and Treatment: The wells are gently washed with PBS to remove detached cells. The standard culture medium is then replaced with a medium containing either this compound at a specified concentration (e.g., 5 µM) or a vehicle control (DMSO).[2]

-

Imaging: The plates are imaged immediately after the scratch (T=0) and again after a defined period (e.g., 24 hours) using a microscope.

-

Analysis: The area of the wound is measured at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to quantify cell migration. A significant reduction in wound closure in the treated group compared to the control indicates an inhibitory effect on cell migration.

This guide provides a comprehensive summary of the publicly available technical data for this compound. The compound serves as a valuable chemical probe for studying WSB1 biology and as a lead candidate for the development of novel anti-metastatic therapies.

References

- 1. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]

- 4. glpbio.com [glpbio.com]

- 5. Identification of Potential WSB1 Inhibitors by AlphaFold Modeling, Virtual Screening, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of WSB1 in Neurodegenerative Diseases: A Technical Guide on its Interaction with LRRK2 in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the emerging role of the E3 ubiquitin ligase, WD repeat and SOCS box-containing protein 1 (WSB1), in the pathophysiology of neurodegenerative diseases, with a primary focus on Parkinson's disease (PD). Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant cause of familial and sporadic PD. Recent evidence has identified WSB1 as a crucial interacting partner of LRRK2, modulating its aggregation and neuronal toxicity. This document consolidates the current understanding of the WSB1-LRRK2 signaling axis, presenting quantitative data on their interaction, detailed experimental methodologies for studying this pathway, and visualizations of the key molecular events. The findings presented herein underscore WSB1 as a potential therapeutic target for the development of novel neuroprotective strategies in Parkinson's disease.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intraneuronal proteinaceous inclusions known as Lewy bodies. While the etiology of PD is multifactorial, genetic factors play a significant role. Mutations in the LRRK2 gene are one of the most common genetic causes of PD. LRRK2 is a large, multidomain protein with both kinase and GTPase activity, and pathogenic mutations often lead to a gain-of-function in its kinase activity, resulting in neuronal toxicity.

The ubiquitin-proteasome system (UPS) is a critical cellular machinery for protein quality control, and its dysregulation has been implicated in various neurodegenerative diseases, including PD. E3 ubiquitin ligases are key components of the UPS, conferring substrate specificity. This guide focuses on WSB1, a member of the WD repeat and SOCS box-containing family of proteins that functions as a substrate recognition component of an E3 ubiquitin ligase complex. Recent studies have unveiled a novel neuroprotective role for WSB1 through its direct interaction with and ubiquitination of LRRK2.[1][2] This interaction promotes the aggregation of LRRK2, which paradoxically appears to be a neuroprotective mechanism by sequestering the toxic soluble forms of the protein.[3][4] WSB1 has also been found to be present in Lewy bodies in post-mortem brain tissue from PD patients, further cementing its relevance in the disease process.[2][5]

Quantitative Data on WSB1-LRRK2 Interaction

The interaction between WSB1 and LRRK2 has been quantified through various cellular assays, primarily focusing on the effects of WSB1 on LRRK2 solubility and aggregation. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of WSB1 on LRRK2 Solubility

| Cell Line | LRRK2 Variant | WSB1 Manipulation | Change in Soluble LRRK2 | Change in Insoluble LRRK2 | Reference |

| N2A | Wild-type | Overexpression | Decreased | Significantly Increased | [6] |

| N2A | G2019S | Overexpression | Decreased | Significantly Increased | [6] |

| N2A | Wild-type | shRNA knockdown | Increased | Decreased | [6] |

| N2A | G2019S | shRNA knockdown | Increased | Decreased | [6] |

| NIH 3T3 | Endogenous | Overexpression | Significantly Decreased | Significantly Increased | [6] |

| NIH 3T3 | Endogenous | shRNA knockdown | Increased | Decreased | [6] |

Table 2: Effect of WSB1 on LRRK2 Aggregation and Neuronal Toxicity

| Model System | LRRK2 Variant | WSB1 Manipulation | Outcome Measure | Quantitative Change | Reference |

| Primary Cortical Neurons | G2019S | Overexpression | Neuronal Toxicity (Nuclear Condensation) | Markedly Decreased | [1] |

| Primary Cortical Neurons | G2019S | shRNA knockdown | Neuronal Toxicity (Nuclear Condensation) | Increased | [1] |

| Drosophila melanogaster | G2019S | RNAi knockdown | Dopaminergic Neuron Loss | Exacerbated | [1] |

| Drosophila melanogaster | G2019S | RNAi knockdown | LRRK2 Aggregation | Decreased | [1] |

Signaling Pathways and Molecular Interactions

The interaction between WSB1 and LRRK2 initiates a signaling cascade that culminates in the modulation of LRRK2 aggregation and neuronal viability.

The WSB1-LRRK2 Ubiquitination Pathway

WSB1 functions as an E3 ubiquitin ligase that directly ubiquitinates LRRK2.[1] This process, however, does not lead to the canonical proteasomal degradation of LRRK2. Instead, WSB1 utilizes atypical ubiquitin chains, specifically K27 and K29 linkages, to modify LRRK2.[2] This distinct ubiquitination pattern is thought to be the signal that promotes the sequestration of LRRK2 into aggregates. The interaction between WSB1 and LRRK2 is mediated by the WD40 repeat domain of WSB1.[4]

Upstream Regulation of WSB1

The expression and activity of WSB1 are subject to regulation by cellular stress responses. For instance, WSB1 has been shown to be a target of the transcription factor Hypoxia-Inducible Factor 1 (HIF-1), suggesting that its expression can be upregulated under hypoxic conditions.[3][7] Furthermore, stress-inducing agents in cancer models have been shown to modulate the alternative splicing of WSB1, leading to different isoforms with potentially distinct functions.[8] While the specific upstream regulators of WSB1 in the context of neurodegeneration are not yet fully elucidated, it is plausible that chronic cellular stress, a common feature of neurodegenerative diseases, could lead to altered WSB1 expression and activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the WSB1-LRRK2 interaction.

Co-Immunoprecipitation (Co-IP) to Detect WSB1-LRRK2 Interaction

This protocol is designed to verify the physical interaction between WSB1 and LRRK2 in a cellular context.

Materials:

-

HEK293T or N2A cells

-

Expression plasmids for tagged WSB1 and LRRK2 (e.g., Myc-WSB1, Flag-LRRK2)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibodies: anti-tag (e.g., anti-Myc, anti-Flag), species-specific IgG control

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Co-transfect HEK293T or N2A cells with expression plasmids for tagged WSB1 and LRRK2.

-

After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Flag for LRRK2) or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in elution buffer for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the tagged proteins (e.g., anti-Myc for WSB1).

Sarkosyl Detergent Fractionation for LRRK2 Solubility Assay

This method is used to separate soluble and insoluble protein fractions to assess the effect of WSB1 on LRRK2 aggregation.

Materials:

-

Transfected N2A or NIH 3T3 cells

-

Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)

-

Sarkosyl (N-lauroylsarcosinate) solution (e.g., 10% stock)

-

Ultracentrifuge

Procedure:

-

Harvest transfected cells and lyse them in lysis buffer.

-

Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet insoluble material.

-

The supernatant represents the soluble fraction.

-

Resuspend the pellet in lysis buffer containing 1% sarkosyl.

-

Incubate for 1 hour at room temperature with gentle rocking to solubilize membrane proteins.

-

Centrifuge at 100,000 x g for 30 minutes at 4°C.

-

The supernatant from this step is the sarkosyl-soluble fraction, and the pellet is the sarkosyl-insoluble fraction, which contains aggregated proteins.

-

Analyze all fractions by Western blotting for LRRK2.

In Vivo Ubiquitination Assay

This assay is performed to demonstrate the ubiquitination of LRRK2 by WSB1 within cells.

Materials:

-

HEK293T cells

-

Expression plasmids for LRRK2, WSB1, and HA-tagged ubiquitin

-

Lysis buffer containing 1% SDS

-

Dilution buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease inhibitors)

-

Anti-LRRK2 antibody

-

Protein A/G beads

-

Western blot reagents

Procedure:

-

Co-transfect HEK293T cells with plasmids for LRRK2, WSB1, and HA-ubiquitin.

-

Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Lyse cells in hot 1% SDS lysis buffer to denature proteins and disrupt protein-protein interactions.

-

Dilute the lysate 10-fold with dilution buffer to reduce the SDS concentration.

-

Immunoprecipitate LRRK2 using an anti-LRRK2 antibody as described in the Co-IP protocol.

-

Analyze the immunoprecipitates by Western blotting using an anti-HA antibody to detect ubiquitinated LRRK2.

Experimental and Logical Workflows

WSB1 and Other Neurodegenerative Pathways

WSB1 and Alpha-Synuclein

Alpha-synuclein is the primary component of Lewy bodies. While there is no direct evidence of a physical interaction between WSB1 and alpha-synuclein, the presence of WSB1 in Lewy bodies from PD patients suggests a potential role in the broader pathological process of alpha-synuclein aggregation.[2] It is possible that WSB1's influence is indirect, perhaps by modulating the cellular environment or stress responses that contribute to alpha-synuclein misfolding and aggregation.

WSB1 and the PINK1/Parkin Pathway

The PINK1/Parkin pathway is a key mechanism for the removal of damaged mitochondria (mitophagy), and its dysfunction is strongly linked to autosomal recessive early-onset PD. Currently, there is no direct evidence linking WSB1 to the PINK1/Parkin pathway. Searches for a direct interaction or functional relationship have not yielded positive results. Therefore, it appears that the WSB1-LRRK2 pathway may represent a distinct mechanism in PD pathogenesis that is separate from the canonical PINK1/Parkin-mediated mitophagy.

Therapeutic Implications and Future Directions

The discovery of WSB1's role in modulating LRRK2 aggregation and toxicity opens new avenues for therapeutic intervention in Parkinson's disease.

-

Targeting the WSB1-LRRK2 Interaction: Designing small molecules or biologics that can either enhance or inhibit the interaction between WSB1 and LRRK2 could be a viable therapeutic strategy. Enhancing the interaction might promote the sequestration of toxic LRRK2 into less harmful aggregates.

-

Modulating WSB1 Activity: Developing molecules that can specifically modulate the E3 ligase activity of WSB1 towards LRRK2 could provide a more targeted approach.

-

Upstream Regulation: Investigating the upstream signaling pathways that regulate WSB1 expression and activity in neurons could identify novel targets for intervention.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which K27/K29-linked ubiquitination of LRRK2 leads to its aggregation.

-

Investigating the potential interplay between the WSB1-LRRK2 pathway and other cellular processes implicated in PD, such as mitochondrial dysfunction and neuroinflammation.

-

Conducting high-throughput screens to identify small molecule modulators of the WSB1-LRRK2 interaction.

-

Validating the neuroprotective effects of modulating WSB1 in more advanced preclinical models of Parkinson's disease.

Conclusion

WSB1 has emerged as a significant player in the molecular pathogenesis of Parkinson's disease through its intricate interaction with LRRK2. The ability of WSB1 to promote the aggregation of mutant LRRK2 via atypical ubiquitination, thereby reducing its neurotoxicity, presents a paradigm-shifting concept in our understanding of protein aggregation in neurodegenerative diseases. While the sequestration of toxic proteins into aggregates has been viewed as a pathological hallmark, the WSB1-LRRK2 story suggests it can also be a protective cellular response. This technical guide has provided a comprehensive overview of the current knowledge, from quantitative data and detailed methodologies to the visualization of the underlying signaling pathways. Continued research into the multifaceted roles of WSB1 will undoubtedly provide further insights into the complexities of neurodegeneration and pave the way for the development of innovative therapeutic strategies for Parkinson's disease and potentially other related disorders.

References

- 1. Ubiqutination via K27 and K29 chains signals aggregation and neuronal protection of LRRK2 by WSB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiqutination via K27 and K29 chains signals aggregation and neuronal protection of LRRK2 by WSB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. WSB1: from homeostasis to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The WSB1 Gene Is Involved in Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of WSB1 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WD repeat and SOCS box-containing protein 1 (WSB1) is an E3 ubiquitin ligase subunit that has emerged as a critical player in tumor progression and the complex dynamics of the tumor microenvironment (TME). Primarily acting as a substrate recognition component of an ECS (Elongin B/C-Cullin-SOCS) E3 ubiquitin ligase complex, WSB1 orchestrates the degradation of key tumor-suppressor proteins, thereby promoting cancer cell survival, proliferation, invasion, and metastasis. A central mechanism of WSB1's pro-tumorigenic activity is its ability to induce a state of "pseudohypoxia" by targeting the von Hippel-Lindau (pVHL) protein for proteasomal degradation. This action stabilizes Hypoxia-Inducible Factor-1α (HIF-1α), even under normoxic conditions, leading to the upregulation of genes involved in angiogenesis, metabolic reprogramming, and cell motility. Furthermore, WSB1 is itself a transcriptional target of HIF-1α, establishing a positive feedback loop that amplifies the hypoxic response within the TME. Beyond its role in the hypoxia pathway, WSB1 contributes to tumorigenesis by mediating the degradation of other critical proteins, including the tumor suppressor Homeodomain-Interacting Protein Kinase 2 (HIPK2) and the Rho GDP dissociation inhibitor 2 (RhoGDI2). Recent evidence also points to the involvement of WSB1 in modulating immune signaling pathways, suggesting a multifaceted role in shaping the anti-tumor immune response. This technical guide provides an in-depth exploration of the molecular mechanisms of WSB1 within the TME, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers and drug development professionals in understanding and targeting this important oncoprotein.

Data Presentation

Table 1: WSB1 Expression and Correlation with Metastasis

| Cancer Type | Comparison | WSB1 Expression Change | p-value | Reference |

| Pancreatic Cancer | Xenografts vs. In Vitro (Global) | 1.75 to 3.93-fold increase | - | [1] |

| Pancreatic Cancer | Xenografts vs. In Vitro (Isoform 3) | 3.7 to 9-fold increase | <0.05 | [1] |

| Melanoma | Metastatic vs. Normal/Primary | Significantly higher | <0.0001 | [2] |

| Prostate Cancer | Metastatic vs. Normal/Primary | Significantly higher | 0.006 | [2] |

| Urinary Bladder Cancer | Metastatic vs. Normal/Primary | Significantly higher | <0.0001 | [2] |

| Breast Cancer (PR-) | High vs. Low WSB1 | Lower metastasis-free survival | 0.019 | [2] |

| Breast Cancer (ER-) | High vs. Low WSB1 | Lower metastasis-free survival | 0.003 | [2] |

| Colon Cancer | High vs. Low WSB1 | Lower metastasis-free survival | 0.0455 | [2] |

Table 2: Effects of WSB1 on Downstream Targets and Cellular Processes

| Cell Line | Experimental Condition | Measured Parameter | Observed Effect | Reference |

| HEK293T | WSB1 Overexpression | HIF-1α protein level | Increased | [3] |

| HEK293T | WSB1 shRNA | HIF-1α protein level | Decreased | [3] |

| HEK293T | WSB1 Overexpression | VEGFA, ALDOC, CA9, SAP30 mRNA | Increased | [3] |

| Breast Cancer (HR-negative) | WSB1 Knockdown | MMP activity | Decreased | [4] |

| Breast Cancer (HR-negative) | WSB1 Knockdown | VEGF secretion | Decreased | [4] |

| Osteosarcoma | WSB1 Overexpression | RhoGDI2 protein level | Decreased | [5] |

| Osteosarcoma | Hypoxia | RhoGDI2 protein level | Decreased | [5] |

Core Signaling Pathways and Molecular Interactions

WSB1-pVHL-HIF-1α Axis

A primary mechanism through which WSB1 promotes a pro-tumorigenic microenvironment is by inducing the degradation of the von Hippel-Lindau (pVHL) tumor suppressor protein.[2][3] As an E3 ligase, pVHL targets the alpha subunit of the transcription factor HIF-1 for ubiquitination and subsequent proteasomal degradation under normoxic conditions. By ubiquitinating pVHL, WSB1 leads to its degradation, thereby stabilizing HIF-1α even in the presence of oxygen.[2][3] This "pseudohypoxic" state results in the transcriptional activation of HIF-1α target genes, which are crucial for tumor adaptation and progression, including those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, HK2), and invasion (e.g., MMPs).[3] Compounding this effect, WSB1 itself is a direct transcriptional target of HIF-1α, creating a positive feedback loop that amplifies the hypoxic response and further drives tumor malignancy.[3]

Caption: The WSB1-pVHL-HIF-1α signaling axis.

Regulation of Cell Motility via RhoGDI2 Degradation

WSB1 also plays a direct role in promoting cancer cell motility and invasion by targeting Rho GDP dissociation inhibitor 2 (RhoGDI2) for ubiquitination and proteasomal degradation.[5] RhoGDI2 is a negative regulator of Rho GTPases, such as Rac1, by sequestering them in an inactive, GDP-bound state in the cytoplasm. The degradation of RhoGDI2 by WSB1 leads to the release and activation of Rac1, a key orchestrator of cytoskeletal rearrangements, lamellipodia formation, and cell migration.[5] This pathway is particularly relevant in the context of hypoxia-driven metastasis in cancers like osteosarcoma.[5]

Caption: WSB1-mediated degradation of RhoGDI2 and activation of Rac1.

Interaction with the Immune Microenvironment

While research on the direct role of WSB1 in immune cells within the TME is still emerging, its identity as a member of the Suppressor of Cytokine Signaling (SOCS) box protein family provides significant insights. SOCS proteins are critical negative feedback regulators of cytokine signaling.[1][6] WSB1 has been shown to be involved in the maturation and regulation of the Interleukin-21 receptor (IL-21R), a key receptor in lymphocyte and myeloid cell activity.[2] Furthermore, WSB1 and its homolog WSB2 can target methylated RelA (a subunit of NF-κB) for proteasomal degradation, thereby terminating NF-κB-dependent transcription.[7] Given the central role of NF-κB in inflammation and immune responses, this suggests that WSB1 could modulate the inflammatory state of the TME and influence the function of tumor-infiltrating immune cells.

Caption: Potential roles of WSB1 in modulating immune signaling pathways.

Experimental Protocols

Co-immunoprecipitation of WSB1 and pVHL

This protocol details the co-immunoprecipitation of endogenous WSB1 and pVHL from cell lysates to demonstrate their interaction.

Materials:

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)

-

Anti-WSB1 antibody

-

Anti-pVHL antibody

-

Normal rabbit/mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (anti-WSB1, anti-pVHL, or IgG control) to the lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluates by Western blotting using antibodies against WSB1 and pVHL.

Caption: Workflow for Co-immunoprecipitation.

In Vivo Ubiquitination Assay for WSB1 Substrates

This assay is designed to detect the ubiquitination of a WSB1 substrate (e.g., pVHL) in intact cells.

Materials:

-

Plasmids: His-tagged Ubiquitin, Flag-tagged WSB1, and HA-tagged substrate (e.g., pVHL)

-

Transfection reagent

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0)

-

Ni-NTA agarose beads

-

Wash buffers with decreasing pH

-

Elution buffer (e.g., imidazole-containing buffer)

-

Western blot reagents

Procedure:

-

Transfection: Co-transfect cells with plasmids encoding His-Ub, Flag-WSB1, and the HA-tagged substrate.

-

Proteasome Inhibition: 24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

-

Denaturing Lysis: Harvest and lyse cells in denaturing lysis buffer to disrupt protein-protein interactions while preserving covalent ubiquitin linkages.

-

Purification of Ubiquitinated Proteins: Incubate the lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Washing: Wash the beads extensively with buffers of decreasing pH to remove non-specifically bound proteins.

-

Elution: Elute the ubiquitinated proteins from the beads.

-

Analysis: Analyze the eluates by Western blotting with an antibody against the HA-tagged substrate to detect its polyubiquitinated forms.

Caption: Workflow for In Vivo Ubiquitination Assay.

Chromatin Immunoprecipitation (ChIP) for HIF-1α Binding to the WSB1 Promoter

This protocol is used to determine if HIF-1α directly binds to the promoter region of the WSB1 gene.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-HIF-1α antibody

-

IgG control antibody

-

Protein A/G beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the putative Hypoxia Response Element (HRE) in the WSB1 promoter and a negative control region

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-HIF-1α antibody or an IgG control overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Perform qPCR using primers specific to the HRE in the WSB1 promoter and a negative control region. Calculate the enrichment of the HRE sequence in the HIF-1α IP relative to the IgG control and input DNA.

Caption: Workflow for ChIP-qPCR.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells in response to WSB1 expression levels.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Coating the Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.

-

Cell Seeding: Harvest cells (e.g., with and without WSB1 knockdown) and resuspend in serum-free medium. Seed the cells into the upper chamber of the coated inserts.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Elute the crystal violet and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Caption: Workflow for Transwell Invasion Assay.

Conclusion and Future Directions

WSB1 is a multifaceted E3 ubiquitin ligase that plays a significant role in shaping the tumor microenvironment. Its ability to hijack the hypoxia signaling pathway, promote cell motility, and potentially modulate immune responses makes it an attractive therapeutic target. The development of small molecule inhibitors that disrupt the interaction of WSB1 with its substrates or inhibit its E3 ligase activity could offer a novel strategy to counteract tumor progression and metastasis. Future research should focus on further elucidating the full spectrum of WSB1 substrates in different cancer contexts and dissecting its precise role in regulating anti-tumor immunity. A deeper understanding of these aspects will be crucial for the successful clinical translation of WSB1-targeted therapies.

References

- 1. Frontiers | SOCS1 is a critical checkpoint in immune homeostasis, inflammation and tumor immunity [frontiersin.org]

- 2. WSB1: from homeostasis to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WSB1 promotes tumor metastasis by inducing pVHL degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WSB-1 regulates the metastatic potential of hormone receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. SOCS, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Utilizing WSB1 Degrader 1 in Osteosarcoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of WSB1 Degrader 1, a potent and orally active degrader of WD repeat and SOCS box-containing 1 (WSB1), in the context of osteosarcoma research.

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. A significant challenge in treating osteosarcoma is its high propensity for metastasis, particularly to the lungs. Recent research has identified WSB1, an E3 ubiquitin ligase subunit, as a key player in promoting the metastatic potential of osteosarcoma cells, especially under hypoxic conditions frequently found in solid tumors.[1][2][3]

WSB1 is a direct target of Hypoxia-Inducible Factor 1α (HIF-1α) and its expression is significantly upregulated in hypoxic osteosarcoma cells.[1][3] Elevated WSB1 levels in primary osteosarcomas correlate with an increased risk of pulmonary metastasis.[1] WSB1 exerts its pro-metastatic function by targeting the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of RhoGDI2 leads to the activation of Rac1, a key regulator of cell motility and invasion.[1][2]

This compound is a small molecule designed to induce the degradation of the WSB1 protein. By removing WSB1, this degrader aims to restore RhoGDI2 levels, thereby inhibiting Rac1 activation and suppressing cancer cell migration and metastasis.[4][5] These notes will detail the known effects of this compound and provide protocols for its application in osteosarcoma research.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| KHOS (Osteosarcoma) | Migration Assay | IC50 | 39.1 µM | [4] |

| H460 (Lung Cancer) | Migration Assay | IC50 | 24.47 µM | [4] |

| H1299-WSB1 (Lung Cancer, WSB1 overexpression) | Western Blot | WSB1 Degradation | Dose-dependent (0.25-2500 nM) | [4] |

| H1299-WSB1 (Lung Cancer, WSB1 overexpression) | Western Blot | WSB1 Degradation | Time-dependent (2-24 hours) | [4] |

| KHOS (Osteosarcoma) | Western Blot | RhoGDI2 Protein Levels | Elevated at 5 µM under hypoxia | [4] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Balb/c (nu/nu) mice with 4T1 cells | Breast Cancer | 100 mg/kg/day, p.o. for 28 days | Effective inhibition of pulmonary metastasis | [4] |

Note: To date, specific in vivo efficacy data for this compound in an osteosarcoma xenograft model has not been published. The provided data is from a breast cancer model and may not be directly extrapolated to osteosarcoma.

Signaling Pathways and Experimental Workflows

WSB1 Signaling Pathway in Osteosarcoma Metastasis

Under hypoxic conditions, HIF-1α expression is stabilized and it transcriptionally upregulates WSB1. WSB1, as a substrate receptor for an E3 ubiquitin ligase complex, targets RhoGDI2 for proteasomal degradation. The reduction in RhoGDI2 levels leads to the activation of Rac1, which promotes cytoskeletal rearrangements and enhances cell motility and invasion, ultimately driving osteosarcoma metastasis.

Caption: WSB1 signaling pathway in osteosarcoma.

Experimental Workflow for Evaluating this compound

This workflow outlines the key steps to assess the efficacy of this compound in an osteosarcoma research setting.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Hypoxia-Induced WSB1 Promotes the Metastatic Potential of Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: WSB1 Degrader 1 in Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat and SOCS box-containing 1 (WSB1) is an E3 ubiquitin ligase that has emerged as a critical regulator of tumor progression and metastasis, particularly in hormone receptor-negative breast cancer.[1][2] Elevated WSB1 expression is associated with decreased distant metastasis-free survival in breast cancer patients.[1][2] WSB1 exerts its pro-metastatic functions through various mechanisms, including the degradation of tumor suppressor proteins and the stabilization of hypoxia-inducible factor 1α (HIF-1α), a key driver of tumor angiogenesis and metastasis.[3][4]

WSB1 Degrader 1, also known as compound 4, is a potent and orally active small molecule that induces the degradation of WSB1.[5] By targeting WSB1 for degradation, this compound disrupts downstream signaling pathways that promote cancer cell migration and invasion, offering a promising therapeutic strategy for aggressive breast cancers. These application notes provide a summary of the preclinical data on this compound and detailed protocols for its evaluation in breast cancer models.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| WSB1 Degradation | H1299-WSB1 (Lung Cancer) | Time- and dose-dependent (0.25-2500 nM, 2-24 hours) | [5] |

| Migration Inhibition (IC50) | KHOS (Osteosarcoma) | 39.1 µM | [5] |

| H460 (Lung Cancer) | 24.47 µM | [5] |

In Vivo Efficacy of this compound in a Breast Cancer Model

| Animal Model | Treatment | Outcome | Reference |

| Balb/c (nu/nu) mice with 4T1 metastatic breast cancer | 100 mg/kg/day, p.o. for 28 days | Effective inhibition of pulmonary metastasis | [5] |

Signaling Pathway

The signaling pathway involving WSB1 in cancer progression is multifaceted. A key mechanism involves its role as an E3 ligase that targets the von Hippel-Lindau (pVHL) tumor suppressor for proteasomal degradation.[3][4] The degradation of pVHL leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell survival, and metastasis, such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[1][3] Furthermore, WSB1 has been shown to degrade Rho Guanosine Diphosphate Dissociation Inhibitor 2 (RhoGDI2), a negative regulator of small GTPases that control cell motility. The degradation of RhoGDI2 leads to increased cytoskeletal rearrangements and enhanced cancer cell migration.

Experimental Workflow

A typical preclinical evaluation of this compound in breast cancer models involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.

Experimental Protocols

Western Blot for WSB1 Degradation

This protocol is for determining the dose-dependent degradation of WSB1 in breast cancer cells following treatment with this compound.

Materials:

-

Breast cancer cell lines (e.g., 4T1, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-WSB1, anti-RhoGDI2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-WSB1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of WSB1 degradation at different concentrations of the degrader.

Transwell Migration Assay

This assay measures the effect of this compound on the migratory capacity of breast cancer cells.

Materials:

-

Breast cancer cell lines

-

Serum-free cell culture medium

-

Complete cell culture medium (chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Crystal violet staining solution

-

Cotton swabs

Protocol:

-

Cell Preparation: Culture breast cancer cells to sub-confluency. The day before the assay, serum-starve the cells overnight.

-

Assay Setup: Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control (DMSO). Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 16-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Staining and Visualization: Fix the migrated cells on the underside of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of migration inhibition compared to the vehicle-treated control.

Orthotopic 4T1 Breast Cancer Metastasis Model

This in vivo model is used to evaluate the efficacy of this compound in inhibiting the spontaneous metastasis of breast cancer.

Materials:

-

Female Balb/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

Matrigel (optional, for co-injection with cells)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Anesthesia

-

Surgical tools for tumor resection (optional)

-

Bioluminescence imaging system (if using luciferase-expressing 4T1 cells)

Protocol:

-

Cell Implantation: Inject 4T1 cells (e.g., 1 x 10^5 cells in PBS or a mixture with Matrigel) into the mammary fat pad of female Balb/c mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage for the duration of the study (e.g., 28 days).

-

Primary Tumor Resection (Optional): To focus on metastatic progression, the primary tumor can be surgically resected once it reaches a certain size.

-

Metastasis Assessment: At the end of the study, euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. Alternatively, use bioluminescence imaging throughout the study to monitor metastatic spread if using engineered 4T1 cells.

-

Data Analysis: Compare the number of lung metastases between the treatment and control groups to determine the in vivo efficacy of this compound.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific experimental setup and cell lines used. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for Animal Models of Metastasis in WSB1 Degrader 1 Studies

Introduction

WD repeat and SOCS box-containing protein 1 (WSB1) is an E3 ubiquitin ligase that has emerged as a significant driver of cancer progression and metastasis.[1][2] Elevated WSB1 expression is associated with increased metastatic potential and poorer prognosis in various cancers, including breast, lung, and osteosarcoma.[3][4] WSB1 promotes metastasis primarily through its role in the degradation of tumor suppressor proteins. A key mechanism involves the ubiquitination and subsequent proteasomal degradation of the von Hippel-Lindau tumor suppressor (pVHL), which leads to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).[3][5] Stabilized HIF-1α then upregulates the expression of genes involved in invasion, angiogenesis, and metastasis.[3]

"WSB1 Degrader 1" is an orally active small molecule designed to induce the degradation of the WSB1 protein, thereby offering a promising therapeutic strategy to counteract its pro-metastatic functions.[6] These application notes provide an overview and detailed protocols for utilizing animal models to evaluate the anti-metastatic efficacy of this compound.

Data Presentation: Preclinical Efficacy of WSB1 Inhibition in Metastasis

The following table summarizes representative quantitative data from preclinical studies investigating the role of WSB1 in metastasis. This data highlights the potential therapeutic efficacy of targeting WSB1.

| Cancer Type | Animal Model | Intervention | Key Quantitative Findings | Reference |

| Breast Cancer | Nude Mice | MDA-MB-231 cells with WSB-1 shRNA (tail vein injection) | Significantly lower metastatic burden (lesions/lung) in the shWSB-1 group compared to control after 12 weeks. | [1] |

| Melanoma | C57BL/6 Mice | B16F10 cells with WSB1 depletion (subcutaneous injection) | Depletion of WSB1 inhibited lung metastasis. | [3] |

| Breast Cancer | Balb/c (nu/nu) Mice | 4T1 breast cancer cells | This compound (100 mg/kg/day, p.o. for 28 days) effectively inhibited pulmonary metastasis. | [3] |

| Osteosarcoma | Nude Mice | Osteosarcoma cells with WSB1 overexpression (intravenous injection) | WSB1 overexpression markedly increased the number of pulmonary metastatic nodules. | [7] |

Signaling Pathways and Experimental Workflows

WSB1 Pro-Metastatic Signaling Pathway